

Assessing the Specificity of RO2959 Monohydrochloride: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: RO2959 monohydrochloride

Cat. No.: B2397487

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **RO2959 monohydrochloride**'s performance against other common inhibitors of store-operated calcium entry (SOCE). The information presented, supported by experimental data, is intended to facilitate informed decisions in the selection of pharmacological tools for studying Calcium Release-Activated Calcium (CRAC) channel function.

RO2959 monohydrochloride has emerged as a potent and selective inhibitor of CRAC channels, which are pivotal in cellular calcium signaling and have been implicated in a variety of physiological and pathological processes, including immune responses and inflammatory diseases.[1][2] This guide delves into the specificity of RO2959 in different cell types and provides a comparative analysis with other widely used CRAC channel inhibitors.

Performance Comparison of CRAC Channel Inhibitors

The inhibitory potency of **RO2959 monohydrochloride** and other SOCE inhibitors varies across different cell types and against different Orai channel isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) from various studies. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can differ between studies.[3]

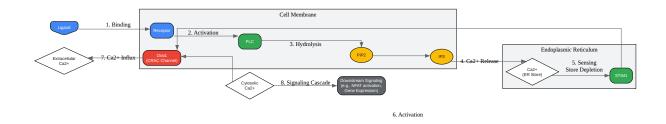


Inhibitor	Target/Assay	Cell Type	IC50	Reference(s)
RO2959	Orai1/STIM1- mediated SOCE	CHO cells	25 nM	[4]
Orai3/STIM1- mediated SOCE	CHO cells	530 nM	[4]	
CRAC channel current (I-CRAC)	RBL-2H3 cells	402 nM	[4]	
SOCE	Activated CD4+ T lymphocytes	265 nM	[4]	
IL-2 Production	Human T-cells	15 nM	[5]	
SOCE	HEK293 cells	490 nM	[6]	
YM-58483 (BTP2)	Thapsigargin- induced Ca2+ influx	Jurkat T-cells	100 nM	[7]
T cell proliferation (MLR)	Human lymphocytes	330 nM	[8]	
GSK-5498A	CRAC channel current (I-CRAC)	HEK cells (STIM1/Orai1)	~1 µM	[7]
GSK-7975A	STIM1-mediated Orai1/Orai3 currents	HEK293 cells	~4 µM	[7]
Synta-66	CRAC channel current (I-CRAC)	RBL cells	1.4 μΜ	[9]
SOCE	HEK293 cells	209 nM	[6]	

Signaling Pathways and Experimental Workflows

To understand the context of RO2959's action, it is crucial to visualize the CRAC channel signaling pathway and the experimental workflows used to assess inhibitor potency.

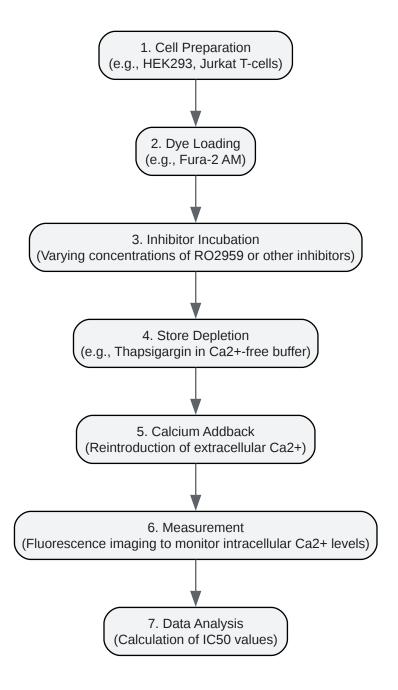




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CRAC Channel Signaling Pathway.





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Workflow for SOCE Inhibition Assay.

Experimental Protocols

Accurate assessment of the specificity and potency of CRAC channel inhibitors relies on standardized experimental methodologies. Below are detailed protocols for two common assays.



Fluorescence-Based Measurement of Store-Operated Calcium Entry (SOCE)

This method utilizes a ratiometric fluorescent indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration.[10]

Materials:

- Cells of interest (e.g., HEK293 or Jurkat T-cells)
- · Culture medium
- HEPES-buffered saline (HBS)
- Fura-2 AM
- Pluronic F-127
- Thapsigargin
- RO2959 monohydrochloride and other inhibitors
- · Fluorescence imaging system or plate reader

Procedure:

- Cell Seeding: Seed cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging and culture to the desired confluency.
- · Dye Loading:
 - Prepare a loading solution of 2-5 μM Fura-2 AM with 0.02% Pluronic F-127 in HBS.
 - Wash the cells once with HBS.
 - Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.



- Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification for at least 15 minutes.
- Inhibitor Incubation: Incubate the Fura-2 loaded cells with various concentrations of RO2959 or other test compounds (or vehicle control) in HBS containing CaCl2 for a predetermined time (e.g., 15-30 minutes).
- Measurement of SOCE:
 - Place the dish or plate in the fluorescence imaging system.
 - Perfuse the cells with a Ca2+-free HBS solution containing the respective inhibitor or vehicle.
 - After the fluorescence signal stabilizes, add a SERCA pump inhibitor like thapsigargin (e.g., 1-2 μM) to deplete the ER calcium stores. This will cause a transient increase in intracellular Ca2+ due to leakage from the stores.
 - Once the intracellular Ca2+ level returns to a new baseline, reintroduce HBS containing 2
 mM CaCl2 along with the respective inhibitor or vehicle.
 - Record the subsequent rise in the Fura-2 fluorescence ratio (e.g., 340/380 nm excitation,
 510 nm emission), which represents SOCE.[6]
- Data Analysis: Quantify SOCE by measuring the peak increase in the fluorescence ratio or the initial slope of the rise after Ca2+ re-addition. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Whole-Cell Patch-Clamp Recording of CRAC Current (I-CRAC)

This electrophysiological technique allows for the direct measurement of the ion current flowing through CRAC channels.[1][2]

Materials:

Cells expressing CRAC channels



- Patch-clamp rig with an amplifier, digitizer, and microscope
- Borosilicate glass capillaries for pipette fabrication
- Extracellular solution (e.g., containing in mM: 115 NaCl, 10 CsCl, 1.2 MgCl2, 10 HEPES, 10 CaCl2, pH 7.4)
- Intracellular solution (e.g., containing in mM: 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES, pH 7.2)
- Reagents for store depletion (e.g., IP3 in the intracellular solution)

Procedure:

- Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
- Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the intracellular solution.
- Recording:
 - Establish a whole-cell patch-clamp configuration on a selected cell.
 - Hold the cell at a holding potential (e.g., 0 mV).
 - Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) at regular intervals (e.g., every 2 seconds) to measure the current-voltage relationship.
 - The inclusion of a high concentration of a Ca2+ chelator (e.g., BAPTA) and/or IP3 in the intracellular solution will passively deplete the ER Ca2+ stores, leading to the gradual activation of I-CRAC, which is characterized by its inward rectification and reversal potential above +50 mV.[11]
- Inhibitor Application: Once a stable I-CRAC is recorded, perfuse the cell with the extracellular solution containing the desired concentration of RO2959 or another inhibitor.
- Data Analysis: Measure the amplitude of the inward current at a negative potential (e.g., -100 mV). The percentage of current inhibition is plotted against the inhibitor concentration to



calculate the IC50 value.

Conclusion

RO2959 monohydrochloride is a highly potent inhibitor of CRAC channels, demonstrating significant selectivity for Orai1-containing channels.[4] Its efficacy in blocking SOCE and downstream T-cell functions makes it a valuable tool for immunological and cell signaling research.[12] When selecting a CRAC channel inhibitor, researchers should consider the specific Orai isoform expression in their cell type of interest and the desired level of selectivity. The experimental protocols provided herein offer a framework for the rigorous assessment of RO2959 and other inhibitors, ensuring the generation of reliable and comparable data.

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